molecular formula C9H6F3N3O B1404677 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 1197229-53-0

3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B1404677
CAS No.: 1197229-53-0
M. Wt: 229.16 g/mol
InChI Key: UPLZFZHUNUYGBX-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline is an organic compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of a hydrazide with a trifluoromethyl-substituted carboxylic acid under acidic conditions to form the oxadiazole ring. The aniline group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated anilines, which can further undergo additional functionalization.

Scientific Research Applications

3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties. This ring structure enhances the compound’s stability and reactivity, making it a versatile building block for various applications.

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-15-14-7(16-8)5-2-1-3-6(13)4-5/h1-4H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLZFZHUNUYGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline
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3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline
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3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline
Reactant of Route 6
3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline

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